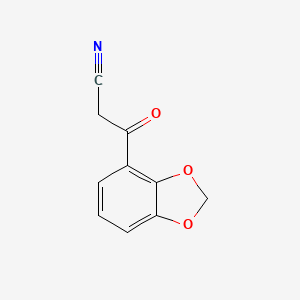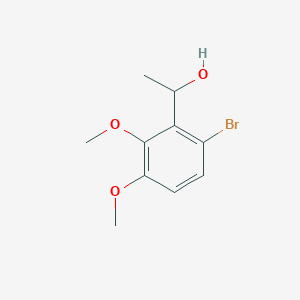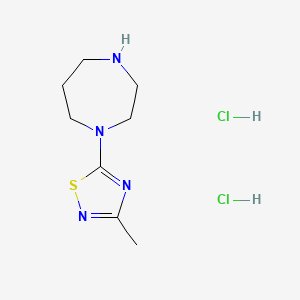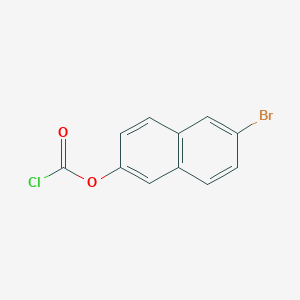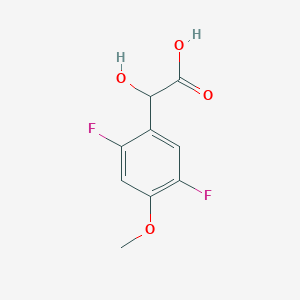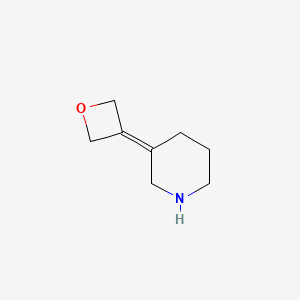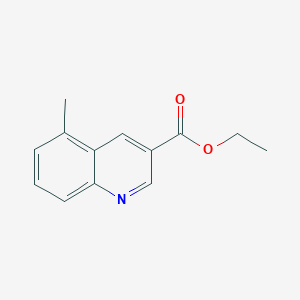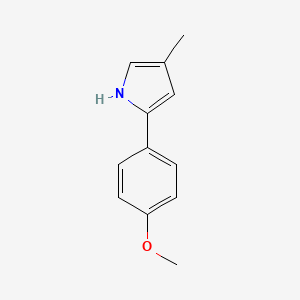
Cyanocyanamide Silver Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanocyanamide Silver Salt, also known as Cyanamide, cyano-, silver(1+) salt, is a compound with the molecular formula C2HAgN3. It is a silver salt derivative of cyanamide, characterized by its unique nitrogen-carbon-nitrogen (NCN) connectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanocyanamide Silver Salt typically involves the reaction of cyanamide with a silver salt, such as silver nitrate (AgNO3). The reaction is carried out in an aqueous medium, where cyanamide acts as a ligand, coordinating with the silver ion to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Cyanocyanamide Silver Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silver-containing species.
Reduction: It can be reduced to elemental silver and other nitrogen-containing compounds.
Substitution: this compound can participate in substitution reactions, where the silver ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are often used.
Substitution: Reactions typically involve other metal salts, such as copper(II) sulfate (CuSO4) or zinc chloride (ZnCl2).
Major Products Formed: The major products formed from these reactions include various silver compounds, elemental silver, and nitrogen-containing organic compounds .
Scientific Research Applications
Cyanocyanamide Silver Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Cyanocyanamide Silver Salt exerts its effects involves the interaction of the silver ion with biological molecules. The silver ion can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. Additionally, the compound can participate in redox reactions, generating reactive oxygen species that further contribute to its biological activity .
Comparison with Similar Compounds
Calcium Cyanamide (CaNCN): Used as a fertilizer and in the production of ammonia and nitric acid.
Copper Cyanamide (CuNCN): Known for its catalytic properties in organic synthesis.
Zinc Cyanamide (ZnNCN): Utilized in various industrial applications, including as a catalyst and in the production of polymers.
Uniqueness: Cyanocyanamide Silver Salt is unique due to its combination of the cyanamide moiety with the antimicrobial properties of silver. This dual functionality makes it particularly valuable in applications requiring both chemical reactivity and antimicrobial activity .
Properties
Molecular Formula |
C2AgN3 |
|---|---|
Molecular Weight |
173.91 g/mol |
IUPAC Name |
silver;cyanoiminomethylideneazanide |
InChI |
InChI=1S/C2N3.Ag/c3-1-5-2-4;/q-1;+1 |
InChI Key |
JSFMCJBSPUHNHS-UHFFFAOYSA-N |
Canonical SMILES |
C(=[N-])=NC#N.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


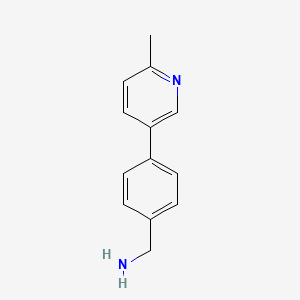
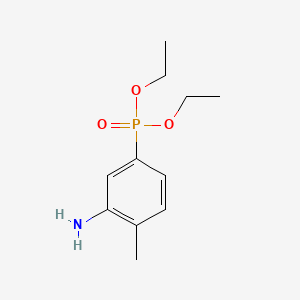
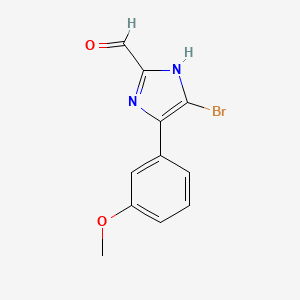

![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
